molecular formula C21H22N2O2 B4915792 2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione

2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B4915792
M. Wt: 334.4 g/mol
InChI Key: PIJVIKRPEPEZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with a unique structure that includes both diethylamino and methyl(phenyl)amino groups attached to a dihydronaphthalene-1,4-dione core

Preparation Methods

The synthesis of 2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps. One common method includes the reaction of naphthalene-1,4-dione with diethylamine and methyl(phenyl)amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of different dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions where one of the amino groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Diethylamino)-3-[methyl(phenyl)amino]-1,4-dihydronaphthalene-1,4-dione can be compared with similar compounds such as:

Properties

IUPAC Name

2-(diethylamino)-3-(N-methylanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-23(5-2)19-18(22(3)15-11-7-6-8-12-15)20(24)16-13-9-10-14-17(16)21(19)25/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVIKRPEPEZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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